1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one
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Overview
Description
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and hydroxy functional groups
Preparation Methods
The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.
Chemical Reactions Analysis
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Propanol, 1-chloro-: Contains a similar chloro group but differs in its overall structure and reactivity.
1-Chloro-3-(2-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of a hydroxy group, affecting its chemical behavior and applications. The uniqueness of this compound lies in its combination of chloro and hydroxy groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10Cl2O2 |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |
InChI Key |
HCEZPTLKEGGUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl |
Origin of Product |
United States |
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